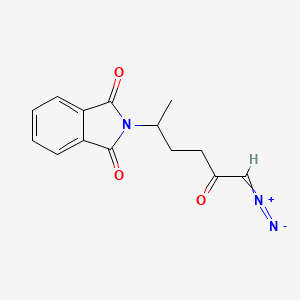
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate is a complex organic compound that features a diazonium group and an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate typically involves the reaction of a diazonium salt with a suitable precursor containing the isoindole moiety. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group .
Industrial Production Methods
These methods would need to ensure the purity and stability of the compound, which may involve additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for the successful completion of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The isoindole moiety may also play a role in stabilizing the compound and facilitating its interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}ethyl)disulfanyl]ethyl}propanamide
- 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
Uniqueness
1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate is unique due to its combination of a diazonium group and an isoindole moiety.
Eigenschaften
CAS-Nummer |
112357-32-1 |
|---|---|
Molekularformel |
C14H13N3O3 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
2-(6-diazo-5-oxohexan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H13N3O3/c1-9(6-7-10(18)8-16-15)17-13(19)11-4-2-3-5-12(11)14(17)20/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
DFWIMWPHEYEPLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
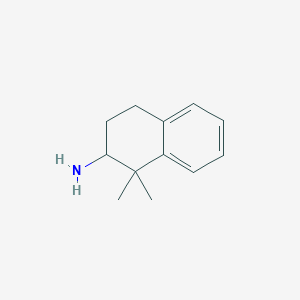
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
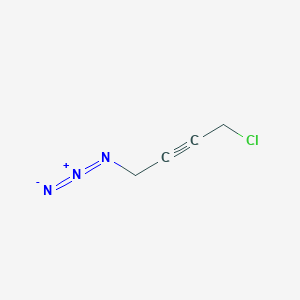
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
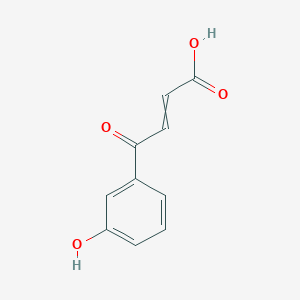
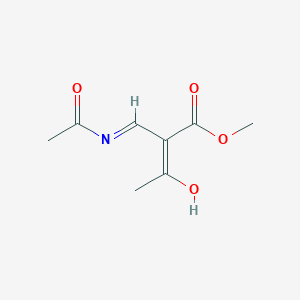
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
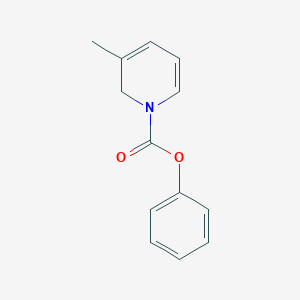
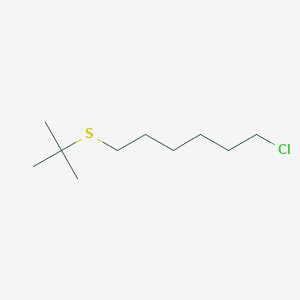
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

